![molecular formula C18H21NO3 B2822121 N-(2-hydroxy-2-phenylpropyl)-2-(o-tolyloxy)acetamide CAS No. 1351644-10-4](/img/structure/B2822121.png)
N-(2-hydroxy-2-phenylpropyl)-2-(o-tolyloxy)acetamide
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Description
N-(2-hydroxy-2-phenylpropyl)-2-(o-tolyloxy)acetamide, also known as CGP 12177, is a synthetic compound that acts as a selective β-adrenergic receptor antagonist. It was first synthesized in the 1970s and has been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
Chemoselective Synthesis and Mechanism
Chemoselective Acetylation Using Immobilized Lipase
A study by Magadum and Yadav (2018) explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Employing Novozym 435 as the catalyst, this research delineates the optimization of reaction conditions and elucidates the reaction mechanism, demonstrating a kinetically controlled synthesis with vinyl acetate as an acyl donor (Magadum & Yadav, 2018).
Anti-inflammatory and Anti-arthritic Activity
Inhibition of Inflammation-Related Cytokines
Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory properties of N-(2-hydroxyphenyl)acetamide in adjuvant-induced arthritis in rats, highlighting its potential to modulate pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).
Electrochemical Analysis and Sensor Applications
Electrochemical Properties for Sensor Applications
Research by Karikalan et al. (2016) on the electrochemical behavior of acetaminophen at a screen-printed carbon electrode reveals insights into its oxidation mechanism. This study is pivotal for developing sensitive and rapid detection methods for pharmaceuticals in biological and environmental samples (Karikalan et al., 2016).
Environmental Degradation Studies
Cyto-genotoxicity in Aquatic Organisms
Parolini et al. (2010) examined the sub-lethal effects of acetaminophen on freshwater bivalves, offering crucial data on environmental pollutants' impact on aquatic life. This study emphasizes the ecological consequences of pharmaceutical contamination (Parolini et al., 2010).
properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14-8-6-7-11-16(14)22-12-17(20)19-13-18(2,21)15-9-4-3-5-10-15/h3-11,21H,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOFNMMCIPYPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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